Hydrogen-Bond Donor/Acceptor Capacity versus 6-Amino and 6-Morpholino Analogs
The 6-hydroxy substituent introduces a distinct hydrogen-bond donor (HBD) count of 3 (vs. 2 for 6-amino analogs such as 6-amino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide) and an acceptor count of 6, directly affecting binding pharmacophore complementarity [1][2]. This profile is consistent with the importance of the 6-position HBD in pyrimidine-4-carboxamide inhibitors of NAPE-PLD, where replacement of morpholine with (S)-3-hydroxypyrrolidine increased potency 10-fold [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 3 (HBD) |
| Comparator Or Baseline | 6-amino-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide: ~2 (HBD); 6-morpholino analog: 1 (HBD) [computational estimates] |
| Quantified Difference | +1 HBD over 6-amino analog; +2 HBD over 6-morpholino analog |
| Conditions | Computed physicochemical descriptors per standard molecular operating environment |
Why This Matters
The additional HBD from the 6-hydroxy group may be critical for forming specific hydrogen bonds in target active sites; selecting an analog with a different HBD count could abolish key interactions and reduce potency.
- [1] Kuujia.com. 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS 2034360-18-2) – Chemical and Physical Properties. URL: https://www.kuujia.com/cas-2034360-18-2.html (accessed 2026-04-29). View Source
- [2] Mock, E.D. et al. (2021) 'Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D', Journal of Medicinal Chemistry, 64(1), pp. 481–515. PMID: 33382264. View Source
